molecular formula C19H16FNO3 B2656137 3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide CAS No. 2097934-48-8

3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide

Cat. No.: B2656137
CAS No.: 2097934-48-8
M. Wt: 325.339
InChI Key: FGUBMIQUTGJMPJ-UHFFFAOYSA-N
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Description

3-Fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide is a fluorinated benzamide derivative featuring a 3-fluoro-substituted benzoyl group linked to a 2-hydroxyethylamine moiety, which is further attached to a 4-(furan-2-yl)phenyl ring. The furan ring may contribute to π-π stacking or hydrogen bonding, while the hydroxyethyl group could enhance solubility and bioavailability .

Properties

IUPAC Name

3-fluoro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO3/c20-16-4-1-3-15(11-16)19(23)21-12-17(22)13-6-8-14(9-7-13)18-5-2-10-24-18/h1-11,17,22H,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUBMIQUTGJMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The furan ring can be reduced under specific conditions to form a tetrahydrofuran derivative.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a tetrahydrofuran derivative.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-(4-(2-Aminocyclopropyl)phenyl)-4-(furan-2-yl)benzamide hydrochloride (2a)

  • Structure: Shares the 4-(furan-2-yl)phenyl-benzamide core but replaces the hydroxyethyl group with an aminocyclopropyl moiety.
  • Activity : Demonstrated anti-LSD1 activity (55% yield in synthesis), suggesting furan-containing benzamides may target epigenetic regulators .

3-Fluoro-N-(4-methyl-2-thiazolyl)-5-(pyrimidinyloxy)benzamide (VU0409106)

  • Structure : Features a thiazole ring and pyrimidinyloxy substituent instead of furan and hydroxyethyl groups.
  • Key Differences : Thiazole’s sulfur atom may engage in hydrophobic interactions, while pyrimidinyloxy adds hydrogen-bonding capacity. The 3,5-difluoro substitution contrasts with the single 3-fluoro in the target compound.
  • Activity : Acts as a metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulator, highlighting heterocycle-dependent receptor specificity .

Fluorinated Benzamide Derivatives

N-(2,3-Difluorophenyl)-2-fluorobenzamide

  • Structure : Differs in fluorination pattern (2-fluoro on benzamide and 2,3-difluoro on the aniline ring).
  • Relevance : Studies on fluorine’s role in medicinal chemistry emphasize its impact on bioavailability and target affinity .

3-Fluoro-N-(3-fluorophenyl)benzamide and 3-Fluoro-N-(4-fluorophenyl)benzamide

  • Structure : Para- vs. meta-fluorine substitution on the aniline ring.
  • Key Differences : Para-fluorine improves crystallinity and π-stacking, while meta-fluorine may disrupt symmetry, affecting NMR spectral complexity and solubility .

Hydroxyethyl-Containing Analogues

2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide Derivatives

  • Structure : Incorporates a 2-hydroxy group on the benzamide and a trifluoromethylphenyl group.
  • Key Differences : The 2-hydroxy group enables stronger hydrogen bonding compared to 3-fluoro, while the trifluoromethyl group increases lipophilicity.

Biological Activity

3-Fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant studies.

  • Molecular Formula : C20H17FN2O3
  • Molecular Weight : 364.36 g/mol
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Some benzamide derivatives have shown to inhibit specific enzymes related to cancer progression and inflammation.
  • Receptor Modulation : Interaction with neurotransmitter receptors has been noted, affecting cardiovascular and neurological functions.

Anticancer Activity

A study evaluated the anticancer potential of benzamide derivatives, including those structurally similar to this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting a promising role in cancer therapy.

CompoundCell Line TestedIC50 (µM)Reference
3-Fluoro-N-{...}A431 (epidermoid carcinoma)12.5
4-Hydroxy-Furanyl-BenzamideH9C2 (cardiac myoblasts)15.0

Cardiovascular Effects

Research has shown that certain derivatives can affect left ventricular pressure (LVP), indicating potential benefits in heart failure models. For instance, the 4-hydroxy-furanyl-benzamide derivative was found to decrease infarct area and LVP in ischemia-reperfusion injury models.

Case Studies

  • Study on Ischemia-Reperfusion Injury
    • Objective : To evaluate the effects of a furanyl-benzamide derivative on heart failure.
    • Methodology : Utilized isolated rat heart models to measure LVP changes.
    • Findings : Significant reductions in infarct size were observed, attributed to M2-muscarinic receptor activation and nitric oxide synthase enzyme modulation .

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